molecular formula C10H19N3 B11747591 5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole

5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole

Cat. No.: B11747591
M. Wt: 181.28 g/mol
InChI Key: CGLFVEQQZBMENY-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a cyclization mechanism to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazoles or other substituted derivatives.

Scientific Research Applications

5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-tert-butyl-1-methylpyrazole
  • 5-Amino-3-methylpyrazole
  • 5-Amino-1-phenylpyrazole

Uniqueness

5-Amino-1-tert-butyl-3-ethyl-4-methylpyrazole stands out due to its unique tert-butyl and ethyl substituents, which can influence its reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6-8-7(2)9(11)13(12-8)10(3,4)5/h6,11H2,1-5H3

InChI Key

CGLFVEQQZBMENY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C)N)C(C)(C)C

Origin of Product

United States

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